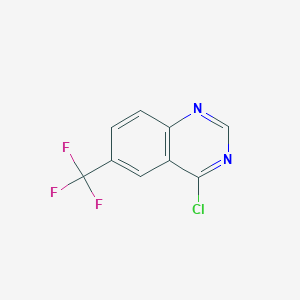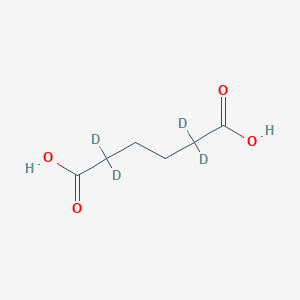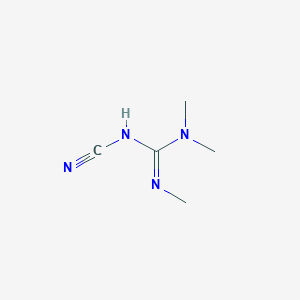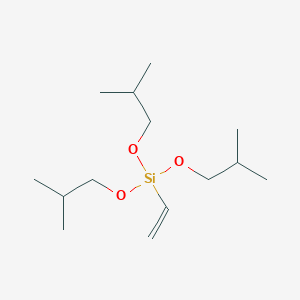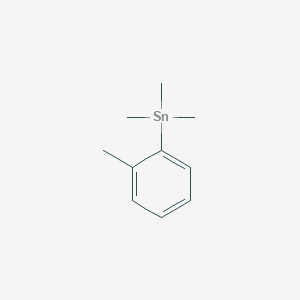
o-Tolyltrimethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Tolyltrimethyltin is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of o-Tolyltrimethyltin is not fully understood. However, studies have shown that it interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
O-Tolyltrimethyltin has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis. Additionally, it has been shown to affect the immune system, leading to changes in cytokine production and immune cell activity. It has also been shown to affect the nervous system, leading to changes in neurotransmitter levels and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Tolyltrimethyltin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other organotin compounds. However, it has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for o-Tolyltrimethyltin research. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body. There is also a need for further research into its potential use in the development of new materials and its potential as a catalyst in various reactions. Overall, o-Tolyltrimethyltin is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
O-Tolyltrimethyltin is synthesized using different methods, including the Grignard reaction and the Stille coupling reaction. The Grignard reaction involves the reaction of o-bromotoluene with magnesium to form a Grignard reagent. This reagent is then reacted with trimethyltin chloride to form o-Tolyltrimethyltin. The Stille coupling reaction involves the reaction of o-bromotoluene with trimethyltin chloride in the presence of a palladium catalyst to form o-Tolyltrimethyltin.
Aplicaciones Científicas De Investigación
O-Tolyltrimethyltin is used in scientific research applications, including organic synthesis, catalysis, and material science. It is used as a reagent in organic synthesis reactions, including the preparation of various organic compounds such as ketones, aldehydes, and esters. It is also used as a catalyst in various reactions, including the Suzuki coupling reaction and the Sonogashira coupling reaction. Additionally, o-Tolyltrimethyltin is used in the preparation of various materials, including polymers and plastics.
Propiedades
IUPAC Name |
trimethyl-(2-methylphenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBYXRADPXYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyltrimethyltin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

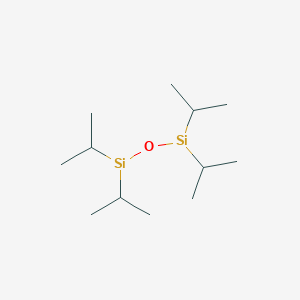
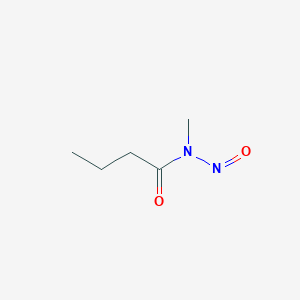

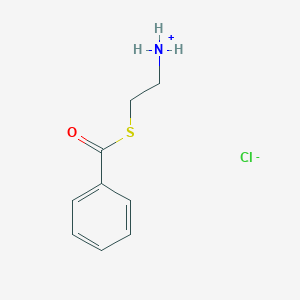
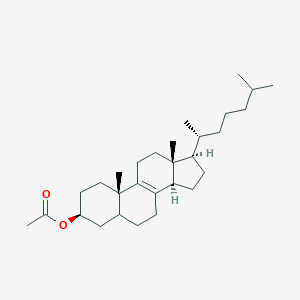
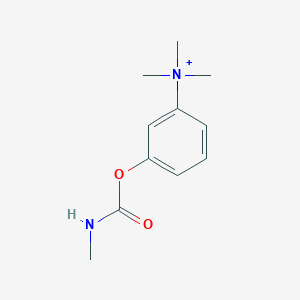
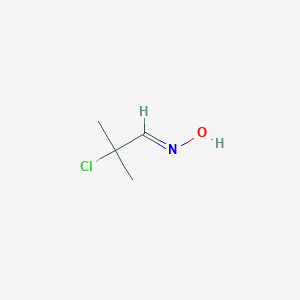
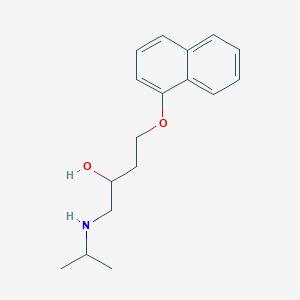
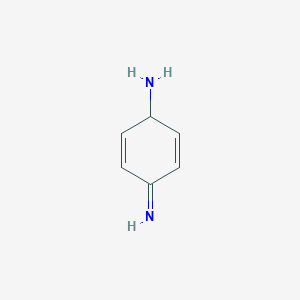
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
